3-(4-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole
Overview
Description
3-(4-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a phenoxyethyl group attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, the reaction between 4-bromobenzohydrazide and 1-phenoxyethyl carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole ring.
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Substitution Reactions: : The introduction of the bromophenyl and phenoxyethyl groups can be achieved through nucleophilic substitution reactions. For example, the reaction of 4-bromobenzohydrazide with 1-phenoxyethyl bromide in the presence of a base like potassium carbonate can lead to the formation of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(4-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique electronic properties can be exploited in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole depends on its specific application:
Medicinal Chemistry: The compound may exert its effects by interacting with specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells.
Materials Science: In electronic applications, the compound’s mechanism involves the transfer of electrons or holes, contributing to its conductive or emissive properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine.
3-(4-methylphenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole: Contains a methyl group instead of bromine.
3-(4-nitrophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole: Features a nitro group instead of bromine.
Uniqueness
The presence of the bromophenyl group in 3-(4-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole imparts unique electronic and steric properties, influencing its reactivity and potential applications. The bromine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-(1-phenoxyethyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-11(20-14-5-3-2-4-6-14)16-18-15(19-21-16)12-7-9-13(17)10-8-12/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYRRNWLPKTVLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Br)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30410390 | |
Record name | STK237453 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30410390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5511-32-0 | |
Record name | STK237453 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30410390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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